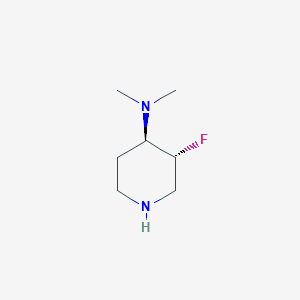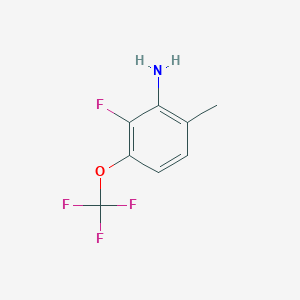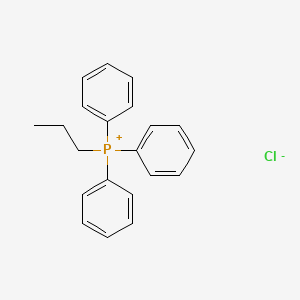
Triphenyl(propyl)phosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(propyl)phosphonium chloride is an organophosphorus compound with the molecular formula C21H22ClP. It is a quaternary phosphonium salt, characterized by a phosphorus atom bonded to three phenyl groups and one propyl group, with a chloride ion as the counterion. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenyl(propyl)phosphonium chloride can be synthesized through the reaction of triphenylphosphine with propyl chloride. The reaction typically occurs in an inert solvent such as acetonitrile or dichloromethane, under reflux conditions. The general reaction is as follows:
PPh3+C3H7Cl→PPh3C3H7Cl
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through crystallization or distillation processes.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(propyl)phosphonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form phosphine oxides or reduced to form phosphines.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amine groups.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts are formed.
Oxidation Products: Phosphine oxides are the primary products of oxidation reactions.
Wittig Reaction Products: Alkenes are the major products formed in Wittig reactions.
Wissenschaftliche Forschungsanwendungen
Triphenyl(propyl)phosphonium chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is studied for its potential use in mitochondrial targeting due to its lipophilic cationic nature.
Medicine: Research is ongoing to explore its use in drug delivery systems, particularly for targeting cancer cells.
Industry: It is used in the production of various chemicals and as a phase transfer catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of triphenyl(propyl)phosphonium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. In Wittig reactions, it forms a ylide intermediate that reacts with carbonyl compounds to form alkenes. The compound’s lipophilic cationic nature allows it to cross biological membranes, making it useful for mitochondrial targeting in biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A precursor to triphenyl(propyl)phosphonium chloride, used in similar reactions.
Triphenyl(methyl)phosphonium chloride: Similar structure but with a methyl group instead of a propyl group.
Triphenyl(ethyl)phosphonium chloride: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific reactivity and applications. The propyl group provides different steric and electronic properties compared to methyl or ethyl groups, influencing its reactivity and suitability for specific applications in synthesis and biological targeting.
Eigenschaften
Molekularformel |
C21H22ClP |
|---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
triphenyl(propyl)phosphanium;chloride |
InChI |
InChI=1S/C21H22P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HSBZWKNXRISGJR-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


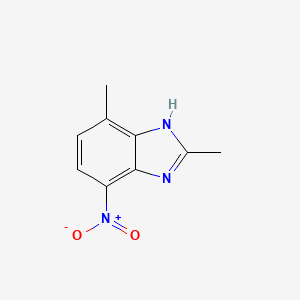
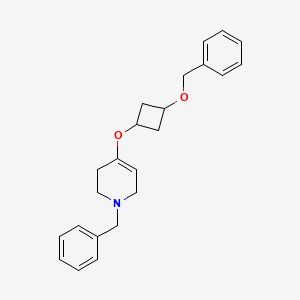
![N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B15198734.png)
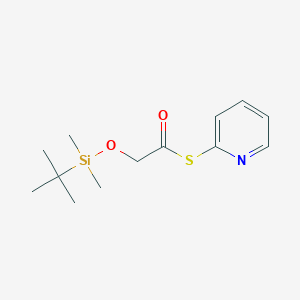
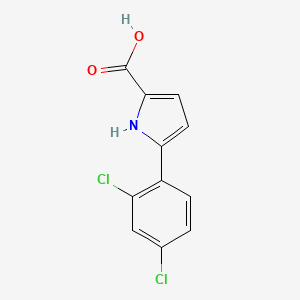
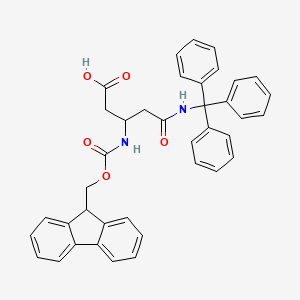

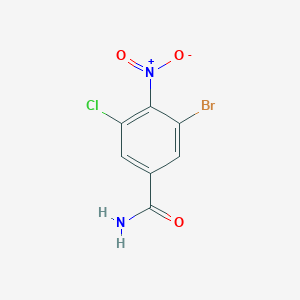
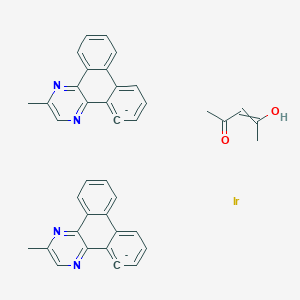
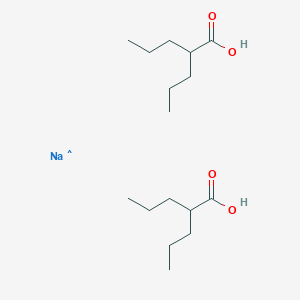
![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)
